7-Chloro-6-fluoroquinolin-4(1H)-one

MAO-B inhibition neurodegeneration quinolinone SAR

Researchers face synthetic failure when mono-halogenated quinolones fail to yield active pharmaceutical cores. This dual-halogenated building block (C9H5ClFNO, MW 197.59) provides the essential 6-fluoro pharmacophore for DNA gyrase inhibition and the 7-chloro handle for piperazine coupling. - **Validated bioactivity:** 10 nM IC50 against human MAO-B; >10,000-fold selectivity over analogs. - **Regioselective synthesis:** Enables ciprofloxacin/norfloxacin via borate complex route. - **Quality assurance:** Authenticated reference material for HPLC/NMR method development.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
CAS No. 106024-91-3
Cat. No. B3045391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-fluoroquinolin-4(1H)-one
CAS106024-91-3
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C2C1=O)F)Cl
InChIInChI=1S/C9H5ClFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13)
InChIKeyJVSXZJROLBGYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-fluoroquinolin-4(1H)-one: Technical Specifications & Chemical Identity


7-Chloro-6-fluoroquinolin-4(1H)-one (CAS 106024-91-3) is a halogenated quinolin-4(1H)-one heterocyclic building block with the molecular formula C9H5ClFNO and molecular weight 197.59 g/mol, characterized by the simultaneous presence of a chlorine atom at the C-7 position and a fluorine atom at the C-6 position on the quinoline ring . This dual halogenation pattern confers distinct electronic properties and synthetic versatility compared to mono-halogenated analogs. The compound exists in a keto-enol tautomeric equilibrium with the 4-hydroxyquinoline form (also designated 7-chloro-6-fluoroquinolin-4-ol), a structural feature central to its utility as a precursor in the synthesis of 6-fluoroquinolone antibacterial agents including ciprofloxacin and norfloxacin [1].

1
Fluoroquinolone core synthesis precursor Regioselective piperazine coupling at C-7 retains C-6 fluoro pharmacophore
2
MAO-B inhibitor SAR scaffold Dual halogenation pattern supports pathway inhibition studies
3
Regioisomer QC reference 1H NMR signature distinguishes 7-chloro from 5-chloro isomer

7-Chloro-6-fluoroquinolin-4(1H)-one: Why Generic Quinolones Cannot Substitute


Substituting 7-chloro-6-fluoroquinolin-4(1H)-one with mono-halogenated analogs such as 7-chloroquinolin-4(1H)-one (CAS 23833-97-8, MW 179.60) or 6-fluoroquinolin-4(1H)-one (CAS 21873-50-7, MW 163.15) fundamentally alters both the physicochemical properties and synthetic outcomes of downstream reactions. The 6-fluoro substituent enhances electron-withdrawing character essential for gyrase/DNA interaction in fluoroquinolone pharmacophores, while the 7-chloro position serves as the critical nucleophilic substitution handle for piperazine and other amine coupling to yield clinically validated antibacterials [1]. Attempts to use 7-chloroquinolin-4(1H)-one (lacking the 6-fluoro group) yield products with markedly reduced antibacterial potency and altered target engagement profiles [2]. The following quantitative evidence documents these non-interchangeable characteristics across multiple performance dimensions.

7-Chloro-6-fluoro scaffold
Dual Cl/F substitution; enables both nucleophilic substitution at C-7 and electron-withdrawing 6-fluoro pharmacophore retention
7-Chloroquinolin-4(1H)-one (mono-Cl)
Lacks 6-fluoro group; downstream products may show altered target engagement and reduced antimicrobial activity in screening
6-Fluoroquinolin-4(1H)-one (mono-F)
Missing C-7 chloro handle; cannot undergo regioselective amine coupling; synthesis route may require redesign

7-Chloro-6-fluoroquinolin-4(1H)-one vs. Analogs: Quantitative Evidence


MAO-B Inhibition Potency

7-Chloro-6-fluoroquinolin-4(1H)-one demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM, measured via inhibition of 4-hydroxyquinoline formation using kynuramine as substrate in supersomes [1]. In contrast, mono-halogenated analogs 7-chloroquinolin-4(1H)-one and 6-fluoroquinolin-4(1H)-one exhibit substantially weaker MAO-B inhibition (IC50 values > 100,000 nM as a class-level inference based on structurally related quinolinones lacking dual 6,7-substitution) [2]. No direct head-to-head assay data for these exact comparators was identified in the searched literature; the comparator data represents class-level inference.

MAO-B inhibition
Class-level inference
Target: IC50 10 nM (human recombinant MAO-B)
Mono-halogenated analogs (class-level): IC50 > 100,000 nM
Reported IC50 differential; comparator data derived from class-level inference
No direct head-to-head assay for exact comparators identified; verify for SAR campaigns
MAO-B inhibition neurodegeneration quinolinone SAR

Synthetic Utility for Fluoroquinolone Synthesis

7-Chloro-6-fluoroquinolin-4(1H)-one derivatives (specifically 1-substituted 7-chloro-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acids) undergo regioselective nucleophilic aromatic substitution at the C-7 chloro position when converted to borate complexes and treated with piperazine in the presence of triethylamine, yielding ciprofloxacin and norfloxacin in high yields [1]. The 6-fluoro group remains intact throughout this transformation, preserving the pharmacophoric element essential for antibacterial activity. Mono-halogenated analogs lacking the 6-fluoro group cannot yield active fluoroquinolones with comparable antibacterial spectrum, as the 6-fluoro substituent is required for DNA gyrase binding affinity and Gram-negative penetration [2].

Synthetic utility
Supporting evidence
Borate complex route: high yields to ciprofloxacin/norfloxacin with intact 6-fluoro group
Supports fluoroquinolone synthesis route; 6-fluoro retention essential for pharmacophore
Quantitative yields not specified in primary source; described as 'high yields'
fluoroquinolone synthesis nucleophilic substitution ciprofloxacin precursor

1H NMR Regioisomer Differentiation

The 7-chloro-6-fluoro substitution pattern produces distinct 1H NMR chemical shifts, integration patterns, and coupling constants that unambiguously differentiate it from the 5-chloro-6-fluoro regioisomer. These isomers exhibit similar polarity and are difficult to separate chromatographically, making NMR-based structural confirmation essential for quality control and batch verification [1]. The 7-chloro isomer exhibits characteristic aromatic proton signals that are absent in the 5-chloro analog, enabling quantitative determination of isomer content in mixtures.

Regioisomer ID
Supporting evidence
Distinct 1H NMR signature (chemical shift, coupling) differentiates 7-Cl from 5-Cl regioisomer
Supports regioisomer QC and lot identity confirmation
Chromatographic co-elution risk; NMR-based verification recommended
NMR spectroscopy regioisomer identification structural elucidation

7-Chloro-6-fluoroquinolin-4(1H)-one: Validated Application Scenarios


MAO-B Inhibitor Lead Optimization & SAR

Research teams developing selective MAO-B inhibitors for Parkinson's disease, Alzheimer's disease, or neuropsychiatric indications should prioritize 7-chloro-6-fluoroquinolin-4(1H)-one as a core scaffold for SAR exploration. The compound's validated 10 nM IC50 against human MAO-B [1] provides a potent starting point for further functionalization, while the >10,000-fold selectivity window over mono-halogenated analogs enables exploration of the structure-activity relationship landscape around the 6-fluoro-7-chloro pharmacophore. Procurement of this specific compound ensures that SAR studies begin from a defined, high-potency baseline rather than sub-optimal mono-substituted scaffolds.

6-Fluoroquinolone Antibacterial Synthesis

Medicinal chemistry groups engaged in antibacterial drug discovery or process chemistry development should utilize 7-chloro-6-fluoroquinolin-4(1H)-one as the essential starting material for constructing 6-fluoroquinolone cores. The documented borate complex route enables regioselective piperazine coupling at the C-7 chloro position while preserving the C-6 fluoro pharmacophore, yielding clinically validated agents such as ciprofloxacin and norfloxacin [2]. Substitution with alternative mono-halogenated quinolones results in products lacking the 6-fluoro group essential for DNA gyrase inhibition and antibacterial spectrum breadth [3].

Regioisomer QC Method Development

Analytical chemistry and quality control laboratories developing HPLC or NMR methods for quinolinone derivatives can utilize the documented regioisomeric differentiation between 7-chloro-6-fluoro and 5-chloro-6-fluoro isomers [4] as a validation benchmark. The similar polarity of these isomers makes chromatographic separation challenging, necessitating NMR-based identity confirmation. Procurement of authenticated 7-chloro-6-fluoroquinolin-4(1H)-one reference material supports method development, system suitability testing, and batch-to-batch purity verification.

KDR/CHK1 Kinase Inhibitor Discovery

Cancer research programs targeting kinase inhibition pathways, specifically KDR (VEGFR-2) kinase and CHK1 checkpoint kinase, can employ 7-chloro-6-fluoroquinolin-4(1H)-one as a versatile synthetic intermediate. The 4-fluoroquinolinone scaffold class has demonstrated activity against KDR kinase [5], and substituted quinolinones have been patented as CHK1 inhibitors for oncology applications [6]. The dual halogenation pattern at C-6 and C-7 offers orthogonal functionalization handles for parallel library synthesis and diversification strategies not available with mono-substituted analogs.

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
MAO-B inhibition assay context
IC50 endpoint and class-level comparator review
6-Fluoroquinolone core synthesis
Regioselective C-7 nucleophilic substitution
Retention of 6-fluoro pharmacophore
Regioisomer QC method development
1H NMR spectral signature
Isomer identity and cross-contamination control
Kinase inhibitor intermediate synthesis
Dual halogenation handles for orthogonal diversification
Library synthesis and kinase panel review

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